
Ruthenium(2+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ruthenium(2+) is a monoatomic dication and a divalent metal cation.
科学的研究の応用
Bioanalysis Applications
Ruthenium(2+), particularly in the form of tris(2,2'-bipyridyl)ruthenium(II) [Ru(bpy)3(2+)], plays a significant role in bioanalysis. This complex is utilized in Electrochemiluminescence (ECL) assays, including DNA, immunoassays, and functional nucleic acid sensors. The unique properties of Ru(bpy)3(2+) in ECL have made it a valuable tool in constructing effective bioassays (Wei & Wang, 2011).
Photochemistry and Photophysics
Ruthenium(II) polypyridine complexes are deeply investigated for their photochemical properties. They are used in multicomponent systems for light harvesting, photoinduced charge separation, and photocatalytic processes. Their applications extend to biological systems and dye-sensitized photoelectrochemical cells, demonstrating their versatility in various research fields (Campagna et al., 2007).
Biomolecular and Cellular Applications
Ruthenium(II) polypyridine complexes find extensive use in biomolecular and cellular applications due to their rich photophysical and photochemical properties. They are explored as bioimaging reagents, biomolecular probes, and phototherapeutic agents, showcasing their diverse applications in biological and medical research (Shum et al., 2019).
In Vitro and In Vivo Applications
These complexes are also prominent in in vitro cellular and in vivo applications. Their use ranges from imaging agents to promising candidates for therapeutics, reflecting the extensive research and diverse applications of these complexes in biological systems (Poynton et al., 2017).
Basic Research to Applications
The chemistry of ruthenium polypyridyl complexes has seen a steady increase in interest, bridging the gap between basic and applied research. The interaction of these complexes with DNA and their potential in various applications, including therapeutics, highlights the significance of their evolving role in scientific research (Vos & Kelly, 2006).
Paramagnetic NMR Spectra in Metallodrugs
Ruthenium-based compounds are potential candidates as anticancer metallodrugs. The study of paramagnetic NMR spectra of these compounds, especially in the Ru(III) oxidation state, provides insights into their chemical shifts and electronic structures, contributing to the understanding of their pharmacological properties (Novotný et al., 2016).
Biomedical Applications
Ruthenium and its complexes have a significant role in biomedical applications, particularly in diagnostic and treatment aspects. They are used in determining levels of various biomarkers in the human body and have shown effectiveness in antimicrobial, immunosuppressant, and anticancer activities (Sahu et al., 2018).
Nuclear Energy and Cancer Treatment
Ruthenium isotopes are crucial in the nuclear field, particularly in nuclear reactors and nuclear accident scenarios. Radioisotope Ru-106, a product of ruthenium, is used in brachytherapy for cancer treatment, demonstrating the element's dual role in energy and medical fields (Zuba et al., 2020).
特性
CAS番号 |
22541-59-9 |
|---|---|
製品名 |
Ruthenium(2+) |
分子式 |
Ru+2 |
分子量 |
101.1 g/mol |
IUPAC名 |
ruthenium(2+) |
InChI |
InChI=1S/Ru/q+2 |
InChIキー |
YAYGSLOSTXKUBW-UHFFFAOYSA-N |
SMILES |
[Ru+2] |
正規SMILES |
[Ru+2] |
その他のCAS番号 |
12501-45-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-[(4-fluorophenyl)methyl]-3,5-dimethyl-4-pyrazolyl]-5-(2-furanyl)-3-isoxazolecarboxamide](/img/structure/B1229915.png)
![N-ethyl-N-(2-ethylphenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B1229916.png)
![N-[1-[(4-chlorophenyl)methyl]-5-methyl-3-pyrazolyl]-5-(3,4-dimethoxyphenyl)-3-isoxazolecarboxamide](/img/structure/B1229917.png)

![4-(dimethylsulfamoyl)benzoic acid [2-oxo-2-(3-oxo-4H-1,4-benzoxazin-6-yl)ethyl] ester](/img/structure/B1229921.png)
![Spiro[4.4]nonane-1,6-diol](/img/structure/B1229922.png)
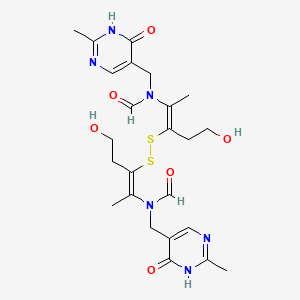
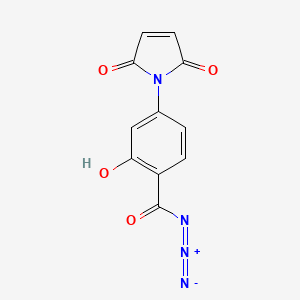

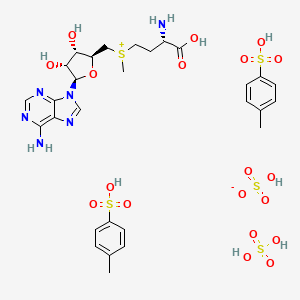
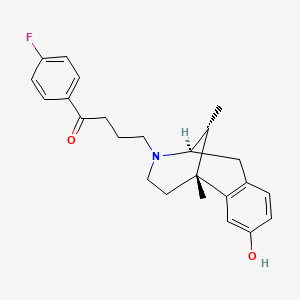
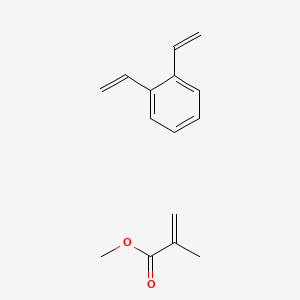
![But-2-enedioic acid;[4-(3-phenylpropyl)piperazin-1-yl]-(2-pyridin-3-yl-1,3-thiazolidin-4-yl)methanone](/img/structure/B1229931.png)
